![molecular formula C10H21N3O B13221109 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea is a synthetic organic compound with the molecular formula C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopentyl ring and an isopropyl group attached to a urea moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea typically involves the reaction of 3-aminocyclopentylmethanol with isopropyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced urea derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学的研究の応用
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-[(3-Aminocyclopentyl)methyl]-3-(methyl)urea
- 1-[(3-Aminocyclopentyl)methyl]-3-(ethyl)urea
- 1-[(3-Aminocyclopentyl)methyl]-3-(butyl)urea
Uniqueness
1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea is unique due to its specific combination of a cyclopentyl ring and an isopropyl group attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
1-[(3-aminocyclopentyl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C10H21N3O/c1-7(2)13-10(14)12-6-8-3-4-9(11)5-8/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14) |
InChIキー |
CDRSCBCNYDDEHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NCC1CCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



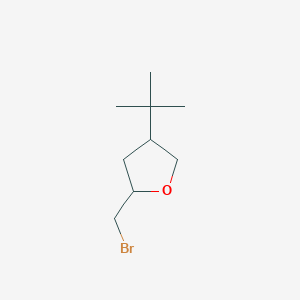
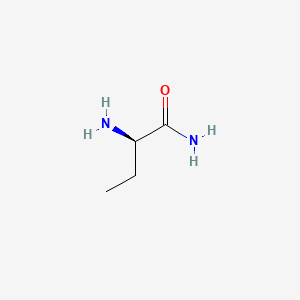
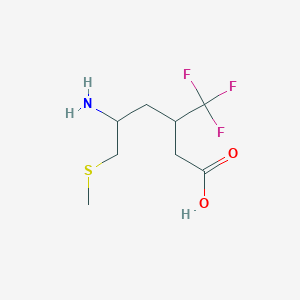


![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)
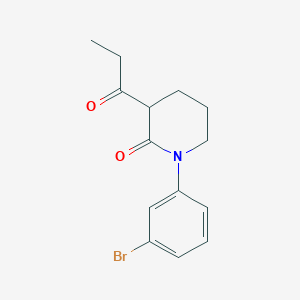

![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)
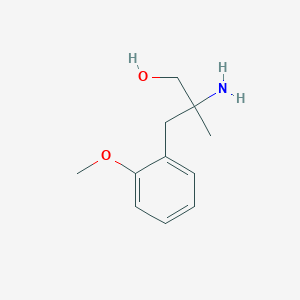
![3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13221113.png)
![1-Ethyl-N-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13221121.png)

